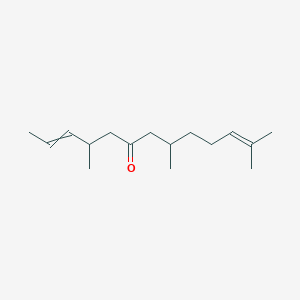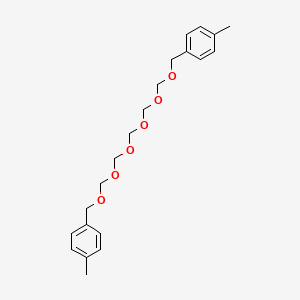![molecular formula C13H18OS B14498985 (1R,2R)-2-[(Phenylsulfanyl)methyl]cyclohexan-1-ol CAS No. 63823-55-2](/img/structure/B14498985.png)
(1R,2R)-2-[(Phenylsulfanyl)methyl]cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-2-[(Phenylsulfanyl)methyl]cyclohexan-1-ol is a chiral compound featuring a cyclohexane ring substituted with a phenylsulfanyl group and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-[(Phenylsulfanyl)methyl]cyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and phenylthiomethyl chloride.
Formation of the Intermediate: The reaction between cyclohexanone and phenylthiomethyl chloride in the presence of a base such as sodium hydride forms the intermediate (1R,2R)-2-[(Phenylsulfanyl)methyl]cyclohexanone.
Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2R)-2-[(Phenylsulfanyl)methyl]cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be further reduced to modify the cyclohexane ring or the phenylsulfanyl group.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent can be used for oxidation.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products
Oxidation: (1R,2R)-2-[(Phenylsulfanyl)methyl]cyclohexanone.
Reduction: Various reduced forms of the cyclohexane ring or phenylsulfanyl group.
Substitution: Compounds with different functional groups replacing the phenylsulfanyl group.
Aplicaciones Científicas De Investigación
(1R,2R)-2-[(Phenylsulfanyl)methyl]cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a building block in material science.
Mecanismo De Acción
The mechanism of action of (1R,2R)-2-[(Phenylsulfanyl)methyl]cyclohexan-1-ol involves its interaction with specific molecular targets. The phenylsulfanyl group can engage in various interactions, including hydrogen bonding and hydrophobic interactions, with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2R)-2-[(Phenylsulfanyl)methyl]cyclohexanone: Similar structure but with a ketone group instead of a hydroxyl group.
(1R,2R)-2-[(Phenylsulfanyl)methyl]cyclohexane: Lacks the hydroxyl group, making it less polar.
(1R,2R)-2-[(Phenylsulfanyl)methyl]cyclohexanol: Similar structure but with different stereochemistry.
Uniqueness
(1R,2R)-2-[(Phenylsulfanyl)methyl]cyclohexan-1-ol is unique due to its specific stereochemistry and the presence of both a phenylsulfanyl group and a hydroxyl group. This combination of functional groups and stereochemistry imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
63823-55-2 |
|---|---|
Fórmula molecular |
C13H18OS |
Peso molecular |
222.35 g/mol |
Nombre IUPAC |
(1R,2R)-2-(phenylsulfanylmethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C13H18OS/c14-13-9-5-4-6-11(13)10-15-12-7-2-1-3-8-12/h1-3,7-8,11,13-14H,4-6,9-10H2/t11-,13+/m0/s1 |
Clave InChI |
FUSDVEAXBWKARR-WCQYABFASA-N |
SMILES isomérico |
C1CC[C@H]([C@@H](C1)CSC2=CC=CC=C2)O |
SMILES canónico |
C1CCC(C(C1)CSC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-[ethyl(4-methylphenyl)amino]-3'-methyl-2'-[(4-methylphenyl)amino]-](/img/structure/B14498906.png)
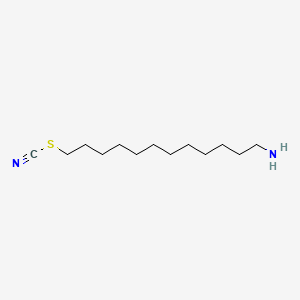
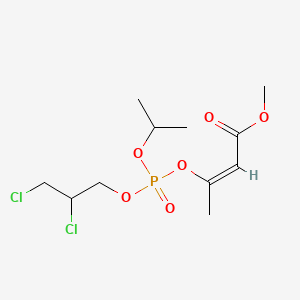
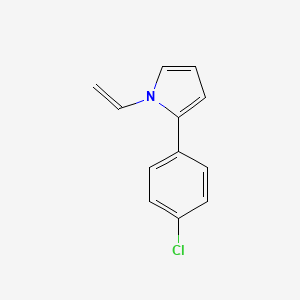
![3-Pyridinecarbonitrile, 5-[(2-cyano-4-nitrophenyl)azo]-6-[(2-hydroxyethyl)amino]-4-methyl-2-[[3-(2-phenoxyethoxy)propyl]amino]-](/img/structure/B14498921.png)
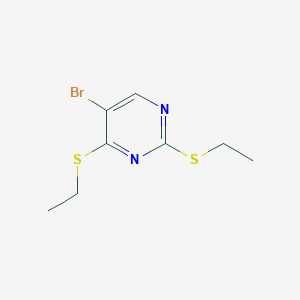
![3-[Diphenyl(prop-2-en-1-yl)silyl]octan-1-ol](/img/structure/B14498964.png)
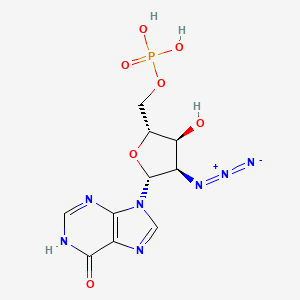
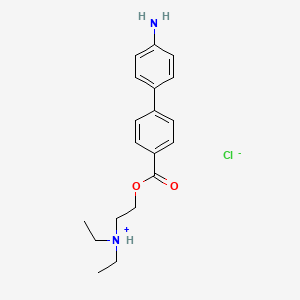
![2-[2-Hydroxyethyl(methyl)amino]ethanol;methyl hydrogen sulfate](/img/structure/B14498979.png)
